![molecular formula C8H8ClN B1510158 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine CAS No. 126215-93-8](/img/structure/B1510158.png)
3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine
Overview
Description
3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine (CAS: 126215-93-8, molecular formula: C₈H₈ClN) is a bicyclic heterocyclic compound featuring a pyridine ring fused with a cyclopentane moiety and a chlorine substituent at the 3-position. Key physicochemical properties include a density of 1.241 g/cm³, boiling point of 222.1±40.0 °C, and a predicted pKa of 3.90, indicative of moderate acidity .
Preparation Methods
Synthesis Overview
The synthesis of 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine typically involves:
- Preparation of the cyclopentapyridine core.
- Introduction of the chlorine substituent at the 3-position.
- Use of cyclocondensation and chlorination reactions under controlled conditions.
Preparation of this compound
Starting Material: 2,3-Cyclopentenopyridine N-Oxide
The synthesis begins with 2,3-cyclopentenopyridine N-oxide , which is prepared by oxidation of 2,3-cyclopenteno pyridine using peracetic acid (CH3COOOH) in dichloromethane at room temperature for 48 hours. The product is isolated by extraction and drying, yielding a white solid with high purity (98%).
Chlorination Using Phosphorus Oxychloride (POCl3)
The key step to introduce the chlorine atom at the 3-position involves treatment of 2,3-cyclopentenopyridine N-oxide with phosphorus oxychloride (POCl3) under anhydrous conditions:
- POCl3 (81.4 mmol) is slowly added to a solution of 2,3-cyclopentenopyridine N-oxide (40.7 mmol) in anhydrous 1,2-dichloroethane under argon atmosphere at 25 °C.
- The reaction mixture is stirred at room temperature for 20 minutes, then refluxed for 5 hours.
- After cooling, the mixture is quenched with ice-water, neutralized with anhydrous potassium carbonate until bubbling ceases, and extracted with dichloromethane.
- The crude product is purified by flash chromatography (ethyl acetate/petroleum ether 1:5), yielding This compound as a yellow oil in 85% yield.
Parameter | Condition |
---|---|
Starting material | 2,3-Cyclopentenopyridine N-oxide |
Chlorinating agent | POCl3 |
Solvent | Anhydrous 1,2-dichloroethane |
Atmosphere | Argon |
Temperature | 25 °C initial, then reflux (approx. 83 °C) for 5 h |
Workup | Quench with ice-water, neutralize with K2CO3, extraction with CH2Cl2 |
Purification | Flash chromatography (EtOAc/Pet ether 1:5) |
Yield | 85% |
Characterization
- 1H NMR (400 MHz, CDCl3): δ 8.15 (d, J = 5.0 Hz, 1H), 6.96 (d, J = 4.8 Hz, 1H), 3.01 (t, J = 7.7 Hz, 2H), 2.92 (t, J = 7.5 Hz, 2H), 2.08 (dd, J = 15.4, 7.7 Hz, 2H).
- 13C NMR (101 MHz, CDCl3): δ 167.17, 148.44, 140.59, 135.68, 121.30, 34.95, 29.86, 21.92.
- HRMS (ESI): Calculated for C8H9ClN [M+H]+: 154.0424; found: 154.0422.
Alternative Preparation Routes and Related Compounds
Cyclocondensation Method for 6,7-Dihydro-5H-cyclopenta[b]pyridine Derivatives
A related approach involves the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives through a cyclocondensation reaction:
- Reactants: 2,5-diarylidenecyclopentanone derivatives and propanedinitrile.
- Catalyst/Reagent: Sodium alkoxide solution (sodium ethoxide or sodium methoxide).
- Conditions: Reflux in ethanol or methanol at ~80 °C for 1-2 hours.
- The reaction proceeds via Michael addition of propanedinitrile to the α,β-unsaturated cycloketones, forming an intermediate that cyclizes and dehydrates to yield the heterocyclic product.
- Purification is achieved by filtration and recrystallization without chromatography.
- Yields are generally high with excellent purity.
Although this method primarily targets carbonitrile derivatives, it demonstrates the versatility of cyclopenta[b]pyridine synthesis, which can be modified for halogenated analogues.
Summary Table of Preparation Methods
Step | Method/Reaction Type | Reagents/Conditions | Yield (%) | Notes |
---|---|---|---|---|
Oxidation | Peracetic acid oxidation | 2,3-Cyclopenteno pyridine, CH3COOOH, CH2Cl2, RT, 48 h | 98 | Formation of N-oxide intermediate |
Chlorination | POCl3 chlorination | POCl3, 1,2-dichloroethane, reflux 5 h, argon | 85 | Introduces chlorine at 3-position |
Cyclocondensation (related) | Sodium alkoxide catalyzed | 2,5-Diarylidenecyclopentanone, propanedinitrile, NaOEt/NaOMe, reflux 80 °C, 1-2 h | High | For carbonitrile derivatives; adaptable |
Chemical Reactions Analysis
Substitution Reactions
The chlorine atom at the 3-position undergoes nucleophilic aromatic substitution (SNAr) under specific conditions.
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Reagents and Conditions : Sodium ethoxide or sodium methoxide in alcohol solvents (e.g., ethanol or methanol) facilitate substitution with nucleophiles like hydroxide ions, amines, or thiols.
-
Mechanism : The electron-withdrawing effect of the pyridine ring activates the chlorine for substitution, forming intermediates such as 3-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine or 3-amino-6,7-dihydro-5H-cyclopenta[b]pyridine .
-
Yields : Substitution reactions typically achieve yields ranging from 60% to 85% under optimized conditions.
Oxidation Reactions
The compound undergoes oxidation to form derivatives such as 6,7-dihydro-5H-cyclopenta[b]pyridine-5-one or 3-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide .
-
Reagents and Conditions :
-
Mechanism : Oxidation targets the cyclopentane ring, converting the 5-position into a carbonyl group or introducing an oxide moiety .
-
Yields : Oxidation yields vary based on oxidant and solvent. For example, Mn(OTf)₂ with t-BuOOH in water achieves up to 95% yield for specific derivatives .
Oxidant | Solvent | Temperature (°C) | Yield (%) | Product |
---|---|---|---|---|
Mn(OTf)₂ + t-BuOOH | Water | 25 | 95 | 6,7-dihydro-5H-cyclopenta[b]pyridine-5-one |
m-CPBA | Acetonitrile | 25 | 81 | 4-propoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-5-one |
H₂O₂ | Methanol | 25 | 60 | This compound 1-oxide |
Diels-Alder Reaction
-
Precursors : 5-chloro-2-(pent-4-yn-1-yl)pyrimidine and a suitable diene (e.g., cyclopentadiene).
-
Conditions : Controlled temperatures (25°C) under argon atmosphere to prevent oxidation.
-
Yield : Up to 85% under optimized conditions.
Cyclization with POCl₃
-
Reagents : Phosphorus oxychloride (POCl₃) and a base (e.g., NaOH) in a pressure-sealed vessel.
Key Research Findings
Scientific Research Applications
Chemical Synthesis and Reactions
The synthesis of 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine typically involves cyclocondensation reactions. One notable method includes the reaction of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile in the presence of sodium alkoxide as a catalyst. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, leading to the formation of diverse derivatives with enhanced properties.
Table 1: Common Reactions Involving this compound
Reaction Type | Description | Common Reagents |
---|---|---|
Oxidation | Converts to ketones or aldehydes | Manganese(II) triflate, tert-butyl hydroperoxide |
Reduction | Reduction of nitro groups to amines | Hydrogen gas with palladium catalyst |
Substitution | Halogenation or alkylation | Alkylating agents like benzyl chloride |
Biological Activities
Research indicates that compounds related to this compound exhibit a range of biological activities. These include:
- Antimicrobial Properties : The compound has been investigated for its potential to combat various microbial infections.
- Anticancer Activity : Initial studies have shown that derivatives of this compound can inhibit the growth of cancer cells in vitro, particularly against lung (A549), breast (MCF-7), and colon (HCT-116) cancer cell lines .
- Neuropharmacological Effects : Interaction studies suggest that it may modulate neurotransmitter receptors, potentially impacting neurological functions and offering therapeutic avenues for neurodegenerative diseases.
Table 2: Biological Activities of this compound
Activity Type | Description | References |
---|---|---|
Antimicrobial | Effective against various pathogens | |
Anticancer | Cytotoxic effects on multiple cancer cell lines | |
Neuropharmacological | Modulates neurotransmitter receptors |
Therapeutic Applications
The therapeutic potential of this compound is being explored in several contexts:
- Drug Development : As a scaffold for designing new drugs targeting specific enzymes or receptors involved in disease pathways.
- Material Science : Its unique electronic properties make it suitable for applications in organic electronics and photonic devices .
Case Studies and Research Insights
Several studies highlight the promising applications of this compound:
- Cytotoxicity Studies : A study evaluated the cytotoxic effects of various derivatives against human cancer cell lines using MTT assays. Results indicated that certain derivatives exhibited significant cytotoxicity, suggesting their potential as anticancer agents .
- Mechanistic Studies : Research focused on elucidating the mechanisms by which these compounds exert their biological effects. This includes binding affinity studies with specific kinases and receptors involved in cancer progression and neurological disorders .
Mechanism of Action
The mechanism by which 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological system and the specific reaction being studied.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Table 1: Key Derivatives of 6,7-Dihydro-5H-cyclopenta[b]pyridine
Functional Performance in Corrosion Inhibition
- CAPD Derivatives : Exhibited up to 97.7% inhibition efficiency for carbon steel in H₂SO₄, attributed to nitrile groups forming protective films. Electrochemical impedance spectroscopy (EIS) and density functional theory (DFT) confirmed mixed adsorption (physisorption and chemisorption) .
- Thiophene Derivatives : Sulfur atoms contribute to π-backbonding with metal d-orbitals, though their oily consistency may limit practical application compared to crystalline CAPDs .
Physicochemical and Structural Insights
- Melting Points : CAPD-4 (160–161°C) vs. thiophene derivatives (oily liquids), highlighting the role of substituents in crystallinity .
- Electronic Effects : Nitrile groups in CAPDs lower LUMO energy, enhancing electron-accepting capacity, whereas thiophene rings increase electron density .
- Solubility: N-oxide derivatives (e.g., 4-Chloro-1-oxide) exhibit improved aqueous solubility compared to non-polar analogues .
Biological Activity
3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine is a heterocyclic compound with potential biological activities that have garnered attention in medicinal chemistry. Its unique structure allows for various interactions with biological targets, making it a candidate for further pharmacological exploration. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C8H8ClN
- Molecular Weight : 153.61 g/mol
- CAS Number : 126215-93-8
Synthesis
The synthesis of this compound can be achieved through several methods, including Diels-Alder reactions and other organic synthesis techniques. The following table summarizes various synthetic routes:
Synthesis Method | Description |
---|---|
Diels-Alder Reaction | Involves the reaction of a diene with a dienophile under specific conditions to form cyclopentene derivatives. |
Catalytic Oxidation | Utilizes manganese catalysts for direct oxidation processes to yield the desired compound from precursors. |
Anticancer Properties
Research indicates that compounds structurally related to this compound exhibit significant anticancer activity. The compound has been preliminarily tested against various cancer cell lines:
Cell Line | IC50 (μM) |
---|---|
MCF-7 (Breast Cancer) | 6.31 |
A549 (Lung Cancer) | 7.95 |
HCT-116 (Colon Cancer) | Moderate activity observed |
These results suggest that this compound may inhibit cancer cell proliferation through mechanisms that require further investigation.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : It may act as an inhibitor for enzymes involved in metabolic pathways, potentially affecting cancer metabolism.
- Halogen Bonding : The presence of chlorine allows for halogen bonding interactions, which can enhance binding affinity to biological targets.
Neuroprotective Effects
Some studies have suggested that related compounds may possess neuroprotective properties. Given the structural similarities with other neuroactive compounds, it is plausible that this compound could exhibit similar effects.
Case Studies
-
Study on Anticancer Activity :
- A study investigated the cytotoxic effects of various derivatives against human cancer cell lines using the MTT assay. The results indicated promising cytotoxicity for compounds containing the cyclopenta[b]pyridine framework.
-
Enzyme Interaction Studies :
- Analysis of enzyme interactions revealed that derivatives could inhibit specific enzymes linked to tumor growth and proliferation.
Q & A
Q. What are the established synthetic methodologies for 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine, and how are reaction conditions optimized?
Basic Research Question
The synthesis typically involves cyclization of halogenated precursors. A common approach is the reaction of 2-chloropyridine derivatives with cyclizing agents (e.g., sodium hydride) in polar aprotic solvents like DMF at elevated temperatures (100–120°C) . Multi-step routes may include Claisen-Schmidt condensations or Friedländer annulations to introduce substituents. For example, cyclopentanone intermediates are functionalized with thiophenyl or aryl groups via ketone-amine condensations, followed by cyclization . Optimization focuses on solvent choice, base strength, and temperature to minimize side reactions and improve yields (reported up to 92% for thiophene-substituted derivatives) .
Table: Substituent Introduction Methods
Position | Method | Example Product | Reference |
---|---|---|---|
2 | Suzuki coupling | 4-Phenyl derivative | |
3 | Nucleophilic substitution | 3-Carbonitrile | |
4 | Friedländer annulation | Thiophene-fused derivatives |
Q. How do electronic and steric factors influence the reactivity of this compound in cross-coupling reactions?
Advanced Research Question
The chlorine atom at position 3 acts as a directing group, activating the ring for electrophilic substitution. However, steric hindrance from the cyclopentane ring limits accessibility at the 5/6 positions. Electronic effects :
- Electron-withdrawing substituents (e.g., Cl) deactivate the ring, requiring harsh conditions for coupling.
- Bulkier ligands (e.g., XPhos) improve yields in Suzuki reactions by mitigating steric clashes . Kinetic studies show that electron-rich aryl boronic acids react faster (e.g., 4-methoxyphenyl vs. 4-chlorophenyl) .
Q. What are the key considerations for elemental analysis and purity assessment in synthesizing halogenated cyclopenta[b]pyridines?
Basic Research Question
Combustion analysis (C/H/N/S) must account for halogen content (e.g., Cl), which requires separate quantification via ion chromatography or X-ray fluorescence . Deviations >0.5% suggest incomplete purification or byproducts. For example:
Properties
IUPAC Name |
3-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN/c9-7-4-6-2-1-3-8(6)10-5-7/h4-5H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQNGDVIVYLVIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=CC(=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90737959 | |
Record name | 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90737959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126215-93-8 | |
Record name | 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90737959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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